molecular formula C21H17N3O2S B2685373 N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-43-6

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2685373
CAS No.: 851943-43-6
M. Wt: 375.45
InChI Key: YVALWUUOGVSFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group substituted with two benzyl moieties. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, particularly in enzyme inhibition and protein interaction modulation. Its synthesis typically involves multi-component condensation reactions, often catalyzed by advanced systems such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂) to enhance efficiency .

Properties

IUPAC Name

N,N-dibenzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-19(18-13-22-21-24(20(18)26)11-12-27-21)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALWUUOGVSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps. The first step is the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gives amino derivatives .

Chemical Reactions Analysis

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phenacyl halides for S-alkylation, different temperatures for intramolecular cyclization, and acylation reagents for amide formation . Major products formed from these reactions include S-alkylated derivatives, sulfonic acid derivatives, amide derivatives, and amino derivatives .

Scientific Research Applications

In medicinal chemistry, thiazolo[3,2-a]pyrimidines have been studied for their antibacterial, antitubercular, anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . These compounds are also being explored for their potential as enzyme inhibitors, particularly RNase H inhibitors for HIV therapy .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways . For example, thiazolo[3,2-a]pyrimidines have been shown to inhibit CDC25B phosphatase, Bcl-2 family proteins, and glutamate receptors . These interactions result in the modulation of cellular processes such as cell cycle regulation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Table 1: Inhibition Data for Selected Analogues

Compound Substituents β1i Inhibition β5i Inhibition
N,N-Dibenzyl-5-oxo-5H-thiazolo[...] N,N-Dibenzyl Data pending Data pending
Compound 22 N-(Furan-2-ylmethyl) 31% 32%
Compound 4 N-(3-Acetylphenyl) Not reported Not reported

Structural Modifications and Physicochemical Properties

  • Lipophilicity : The dibenzyl groups in the target compound increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, methoxy-substituted derivatives (e.g., 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-..., ) exhibit improved solubility due to polar methoxy groups .
  • Steric Effects : Bulky substituents like dibenzyl may hinder binding to shallow enzyme pockets, whereas smaller groups (e.g., methyl in ) allow better fit in constrained active sites .

Biological Activity

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a unique heterocyclic structure that contributes to its biological activity. The compound's molecular formula is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S with a molecular weight of 405.49 g/mol. Its structure facilitates interactions with various biological targets, making it a promising candidate for drug development.

1. Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit notable antimicrobial properties. For instance, a study involving similar derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 40 μg/mL to 132 μg/mL for different derivatives, suggesting that this compound may possess comparable efficacy .

Bacterial StrainMIC (µg/mL)
E. coli<29
S. typhimurium<132
S. aureus<40
B. subtilis<47

2. Anticancer Activity

The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells by inhibiting critical pathways involved in cell proliferation and survival. For instance, N,N-dibenzyl derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

3. Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties in preclinical models. The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example:

  • Enzyme Inhibition : The compound has been reported to inhibit ribonuclease H, an enzyme crucial for the replication of certain viruses like HIV .
  • DNA Interaction : Molecular docking studies suggest that this compound can bind to DNA gyrase and other essential enzymes involved in DNA replication and repair processes in bacteria .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial activity using the broth microdilution method. Among these derivatives, some exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential of N,N-dibenzyl derivatives in treating bacterial infections .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, N,N-dibenzyl derivatives were tested against multiple cancer cell lines. The results indicated significant cytotoxicity correlated with concentration-dependent effects on cell viability .

Q & A

Q. What are the common synthetic routes for preparing N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?

The synthesis typically involves cyclocondensation of arylidene derivatives with thiazolo[3,2-a]pyrimidine precursors. For example, analogs are synthesized by refluxing 2-thioxo-tetrahydro-pyrimidine carboxylates with substituted benzaldehydes in acetic acid/acetic anhydride mixtures, using sodium acetate as a catalyst . Key steps include:

  • Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core via intramolecular thioether linkage.
  • Substituent introduction : Benzylidene groups are added via Knoevenagel condensation.
  • Recrystallization : Ethyl acetate or ethanol/ethyl acetate mixtures yield single crystals for structural validation .

Q. How is the spatial structure of thiazolo[3,2-a]pyrimidine derivatives characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • The pyrimidine ring adopts a flattened boat conformation with puckering parameters (e.g., C5 deviation: 0.224 Å) .
  • Dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) are quantified .
  • Intermolecular interactions (C–H···O hydrogen bonds) are mapped using graph-set analysis (e.g., R₂²(14) motifs) .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing enantiomerically pure thiazolo[3,2-a]pyrimidines?

The C5 chiral center often leads to racemic mixtures. Strategies include:

  • Halogen-π interactions : Introducing bromophenyl substituents promotes homochiral chain formation via halogen-π stacking, enabling conglomerate crystallization .
  • Solvent optimization : Ethanol/ethyl acetate (3:2) mixtures enhance crystal growth for SCXRD analysis, aiding chiral resolution .
  • Pseudorotation analysis : Puckering coordinates (q, φ) derived from SCXRD data guide conformational control during synthesis .

Q. How do researchers resolve contradictions between spectroscopic data and crystallographic observations?

Discrepancies often arise in substituent orientation (e.g., benzylidene vs. benzyl groups):

  • NMR vs. SCXRD : For example, NMR may suggest free rotation of a benzyl group, but SCXRD reveals a fixed axial position due to steric hindrance or hydrogen bonding .
  • Torsional angles : SCXRD-derived torsion angles (e.g., C10–O1–C9–O2 = 1.9°) confirm restricted rotation, overriding NMR-deduced flexibility .

Q. What methodological advancements improve the pharmacological evaluation of thiazolo[3,2-a]pyrimidines?

  • Bioisosteric replacement : Substituting the 2-fluorobenzylidene group (e.g., with 2,4,6-trimethoxybenzylidene) enhances bioavailability by modulating logP values .
  • Intermolecular interaction profiling : Hydrogen-bonding patterns (e.g., C–H···O vs. O–H···O) correlate with membrane permeability in MDCK cell assays .
  • Conformational activity relationships : Flattened boat conformations (q = 0.224 Å) improve binding to kinase pockets compared to chair-like conformers .

Methodological Resources

ParameterExample DataSource
Puckering amplitude (q)0.224 Å (flattened boat)
Dihedral angle80.94° (thiazolo-pyrimidine vs. benzene)
Hydrogen bond motifR₂²(14) (C–H···O chains along c-axis)
Reaction yield78% (acetic acid/acetic anhydride reflux)

Key Challenges in Research

  • Stereochemical control : Racemization at C5 during synthesis requires chiral auxiliaries or kinetic resolution .
  • Data interpretation : Overlapping NMR signals for diastereomers necessitate SCXRD validation .
  • Biological relevance : While in vitro activity is promising (e.g., kinase inhibition), in vivo studies are limited by solubility issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.